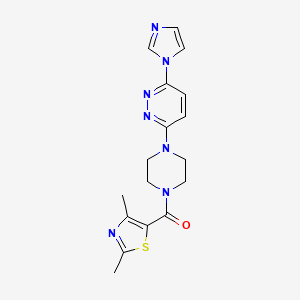

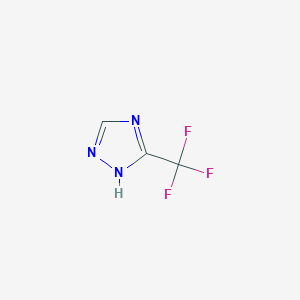

![molecular formula C26H22ClN3O4 B2872704 (E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 727713-86-2](/img/structure/B2872704.png)

(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of organic molecule that contains several functional groups. The “(E)” in its name indicates the configuration of the double bond in the molecule. The “tert-butylphenoxy” and “nitrophenyl” groups are aromatic rings with different substituents, which can greatly influence the compound’s properties and reactivity. The “N-(4-chlorophenyl)-2-cyanoprop-2-enamide” part suggests the presence of a nitrile group (-CN), an amide group (-CONH2), and a chlorine atom attached to another aromatic ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. These groups would likely cause the molecule to be fairly rigid, and the electron-withdrawing nitro, nitrile, and chloro groups could potentially create areas of partial positive and negative charge within the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the aromatic ring to which it’s attached more susceptible to electrophilic aromatic substitution reactions . The nitrile group could potentially undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings might increase the compound’s hydrophobicity, while the polar nitro, nitrile, and amide groups could allow for some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Polyamides and Polyimides

Polyamides and polyimides derived from compounds containing tert-butyl, phenoxy, nitrophenyl, and other related functionalities exhibit remarkable thermal stability and solubility properties. These materials are synthesized through polycondensation reactions and have been investigated for their potential applications in high-performance polymers due to their inherent viscosities, noncrystalline nature, and ability to form transparent, flexible films. The presence of ether linkages and ortho-phenylene units contributes to their useful levels of thermal stability, with glass transition temperatures mostly exceeding 200°C and weight loss temperatures in excess of 480°C in nitrogen or air, making them suitable for various industrial applications, including coatings, films, and advanced composite materials (Hsiao, Yang, & Chen, 2000).

Photochemistry and Environmental Degradation

Studies on the photodecomposition of nitrofen, a compound with similar nitrophenyl groups, provide insights into the environmental degradation of nitroaromatic pesticides. These studies reveal that sunlight or simulated sunlight can lead to rapid cleavage of ether linkages, forming various degradation products. This research is crucial for understanding the environmental fate and photostability of chemicals containing nitrophenyl groups, which could be relevant for assessing the environmental impact of similar compounds (Nakagawa & Crosby, 1974).

Polymer Synthesis and Modification

Research into the synthesis and modification of polymers using components with functionalities similar to the compound shows the versatility of these chemical structures in designing materials with specific properties. By modifying the end groups of polymers, researchers have demonstrated the ability to adjust properties such as thermal responsiveness, which could have implications for the development of smart materials and responsive systems (Narumi et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O4/c1-26(2,3)19-5-11-22(12-6-19)34-24-13-4-17(15-23(24)30(32)33)14-18(16-28)25(31)29-21-9-7-20(27)8-10-21/h4-15H,1-3H3,(H,29,31)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUXZZRQDOJJAL-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

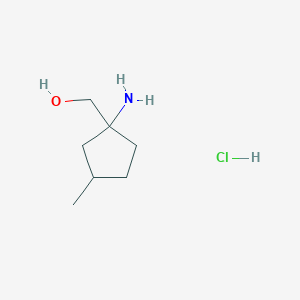

![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)

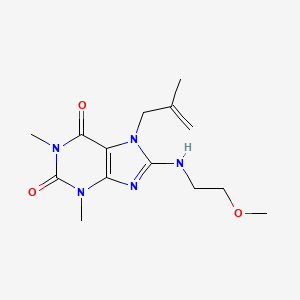

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)

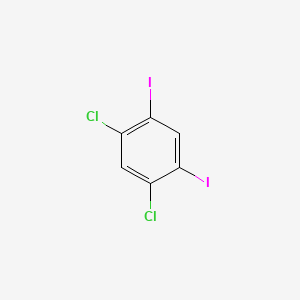

![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)